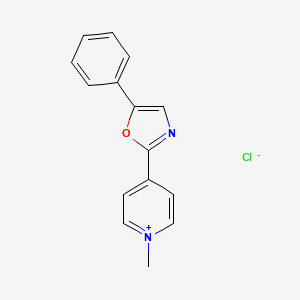

1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a pyridinium ring substituted with a methyl group and a phenyl-oxazole moiety, making it an interesting subject for chemical studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride typically involves the reaction of 4-pyridyl oxazole with methylating agents. One common method is the reaction of 4-pyridyl oxazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Aqueous solutions of nucleophiles at room temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: Formation of corresponding oxazole derivatives.

Reduction: Formation of reduced pyridinium derivatives.

Substitution: Formation of substituted pyridinium compounds with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride exhibit significant anticancer properties. For instance, derivatives of oxazole have been synthesized and evaluated for their ability to inhibit various cancer cell lines. In particular, studies have shown that modifications to the oxazole structure can enhance cytotoxicity against specific tumor types, making these compounds potential candidates for cancer therapy .

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, some studies suggest that oxazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Neuropharmacological Applications

Muscarinic Receptor Modulation

this compound has been investigated for its potential as a modulator of muscarinic receptors, particularly the M1 subtype. Compounds that act on these receptors may offer therapeutic benefits in treating conditions such as Alzheimer's disease and schizophrenia by enhancing cognitive function and reducing psychotic symptoms . The modulation of these receptors can also be relevant in addressing issues related to addiction and neuropathic pain .

Material Science Applications

Synthesis of Functional Materials

The unique properties of this compound allow it to be used in the synthesis of advanced materials. Its ability to form stable complexes with metal ions makes it a candidate for creating new catalysts or sensors in material science . Furthermore, its solubility characteristics make it suitable for applications in organic electronics and photonic devices.

Biological Research Applications

Chemical Probes

In biological research, this compound serves as a chemical probe for studying cellular processes. Its ability to selectively bind to certain proteins or enzymes allows researchers to investigate the roles of these biomolecules in various pathways . This application is particularly valuable in drug discovery and development, where understanding molecular interactions is crucial.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Vitale et al., 2014 | Anticancer Activity | Identified compounds with enhanced cytotoxicity against ovarian cancer cells; modifications increased selectivity and potency. |

| Eglen et al., 1999 | Neuropharmacology | Demonstrated that selective M1 receptor agonists improve cognitive function in animal models; potential implications for Alzheimer's treatment. |

| Shaw et al., 2012 | Antimicrobial Activity | Evaluated antibacterial activity of isoxazole derivatives; found significant activity against multiple bacterial strains, indicating potential therapeutic uses. |

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pyridinium ring and the oxazole moiety play crucial roles in binding to the target sites, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium p-toluenesulfonate

- 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium tosylate

Uniqueness

1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride is unique due to its specific chloride ion, which can influence its solubility and reactivity compared to other similar compounds. The presence of the chloride ion makes it more suitable for certain chemical reactions and applications where chloride is a preferred leaving group or counterion.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride (MPOC) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis of MPOC

The synthesis of MPOC typically involves the reaction of 1-methylpyridine with 5-phenyl-2-oxazole derivatives. The process can be optimized using various solvents and temperature conditions to enhance yield and purity. A common method involves:

- Reactants : 1-methylpyridine and 5-phenyl-2-oxazole.

- Conditions : The reaction is carried out in a suitable solvent under reflux conditions.

- Purification : The product is purified using recrystallization techniques.

Antimicrobial Activity

MPOC has demonstrated significant antimicrobial properties against various pathogens, including those from the ESKAPE panel, which comprises Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. Studies have shown that MPOC exhibits low minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .

| Pathogen | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 16 | Chloramphenicol |

| Klebsiella pneumoniae | 32 | Gentamicin |

| Acinetobacter baumannii | 64 | Meropenem |

Antitumor Activity

Research has indicated that MPOC possesses antitumor activity by inducing apoptosis in cancer cells. In vitro studies have shown that MPOC can inhibit cell proliferation in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of MPOC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MPOC acts as a reversible inhibitor of fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which may contribute to its antitumor effects .

- Interaction with Cellular Targets : The oxazole moiety in MPOC is believed to interact with specific cellular targets, disrupting critical pathways involved in cell survival and proliferation.

- Induction of Oxidative Stress : MPOC has been shown to induce oxidative stress in cancer cells, leading to cell death via apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of MPOC against multidrug-resistant strains. The results indicated that MPOC not only inhibited bacterial growth but also demonstrated synergy with conventional antibiotics, enhancing their effectiveness against resistant strains .

Study on Antitumor Effects

Another study focused on the antitumor effects of MPOC in vivo using mouse models implanted with tumor cells. Treatment with MPOC resulted in significant tumor regression compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment .

Propiedades

Número CAS |

109495-48-9 |

|---|---|

Fórmula molecular |

C15H13ClN2O |

Peso molecular |

272.73 g/mol |

Nombre IUPAC |

2-(1-methylpyridin-1-ium-4-yl)-5-phenyl-1,3-oxazole;chloride |

InChI |

InChI=1S/C15H13N2O.ClH/c1-17-9-7-13(8-10-17)15-16-11-14(18-15)12-5-3-2-4-6-12;/h2-11H,1H3;1H/q+1;/p-1 |

Clave InChI |

HBHGKGHGFXDXKW-UHFFFAOYSA-M |

SMILES canónico |

C[N+]1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.